(S)-Azetidine-2-carboxamide hydrochloride

Catalog No.
S14533036
CAS No.
M.F
C4H9ClN2O
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Azetidine-2-carboxamide hydrochloride

Product Name

(S)-Azetidine-2-carboxamide hydrochloride

IUPAC Name

(2S)-azetidine-2-carboxamide;hydrochloride

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H/t3-;/m0./s1

InChI Key

HMZQWWPOZADCDJ-DFWYDOINSA-N

Canonical SMILES

C1CNC1C(=O)N.Cl

Isomeric SMILES

C1CN[C@@H]1C(=O)N.Cl

(S)-Azetidine-2-carboxamide hydrochloride is a highly strained, four-membered cyclic amino acid derivative utilized as a conformationally restricted building block in advanced organic synthesis and medicinal chemistry. Supplied as a stable hydrochloride salt, this compound overcomes the inherent instability and hygroscopicity of free azetidine bases, ensuring precise stoichiometric control during complex amide coupling reactions [1]. Its primary industrial value lies in its role as a rigid proline surrogate, where its distinct ring pucker and altered pKa are leveraged to lock peptidomimetics into specific bioactive conformations, thereby enhancing target binding affinity and metabolic stability in pharmaceutical development [2].

Research Fit

Chiral building block Conformationally restricted (S)-azetidine scaffold Reported φ ≈ +60° dihedral constraint
Salt form advantage Hydrochloride salt, water-soluble format Removes in-situ neutralisation steps
Workflow compatibility Solid-phase peptide synthesis & solution-phase reactions Compatible with organocatalysis screening

Substituting (S)-azetidine-2-carboxamide hydrochloride with its closest analog, (S)-prolinamide, fundamentally alters the structural and electronic profile of the resulting downstream products. The five-membered pyrrolidine ring of proline lacks the ~25.2 kcal/mol ring strain of the four-membered azetidine, resulting in a different trans/cis amide bond equilibrium and a less restricted spatial trajectory [1]. Consequently, generic substitution with prolinamide in peptidomimetic synthesis fails to achieve the precise active-site binding required for high-affinity protease inhibitors [2]. Furthermore, attempting to procure the free base of the azetidine rather than the hydrochloride salt leads to severe processability failures, as the unprotonated free base rapidly degrades into a hygroscopic, polymeric oil under ambient conditions, destroying stoichiometric reliability.

Substitution Risk

Enantiomer mismatch
(R)-enantiomer exhibits STAT3 inhibition while (S)-form is inactive; enantiomers are non-interchangeable for target-focused studies.
Conformational difference vs. proline
Azetidine φ/ψ space differs fundamentally from L-proline, altering backbone geometry and hydrogen-bonding patterns in peptides.
Salt form handling
Free base requires neutralisation and may introduce racemisation risk; hydrochloride ensures consistent solubility and weighability.

Conformational Rigidity vs Prolinamide

The four-membered azetidine ring imposes a highly restricted conformational space compared to the five-membered proline ring. With a calculated ring strain of approximately 25.2 kcal/mol, the azetidine core restricts the trans/cis amide bond equilibrium and alters the spatial trajectory of the carboxamide group [1]. This forces downstream peptidomimetics into a tighter bioactive conformation, which is critical for fitting into narrow protease active sites [2].

Evidence DimensionCalculated ring strain energy
Target Compound Data~25.2 kcal/mol (Azetidine core)
Comparator Or Baseline~6.0 kcal/mol (Pyrrolidine/Proline core)
Quantified Difference>4-fold increase in ring strain energy
ConditionsComputational and crystallographic analysis of saturated N-heterocycles

Procurement of the azetidine core is essential when designing rigid peptidomimetics where standard proline fails to provide the necessary steric constraints for high-affinity target binding.

Aldol ee vs. proline
Reported
Up to 96% ee
(l-proline: 60–85% ee)
Reported enantioselectivity context for aqueous aldol reactions
Brine, 10 mol% catalyst; diastereomeric ratio up to 99:1 with cyclic ketones

Hydrochloride Salt: Handling and Precision

The free base of (S)-azetidine-2-carboxamide is a hygroscopic oil that is highly susceptible to intermolecular nucleophilic attack and ring-opening degradation due to its high ring strain [1]. Supplying this building block as a hydrochloride salt protonates the secondary amine, completely arresting auto-polymerization and converting the material into a free-flowing, weighable solid [2]. This ensures purity retention during extended storage and allows for precise stoichiometric control during amide coupling reactions.

Evidence DimensionPhysical state and handling stability
Target Compound DataFree-flowing crystalline solid; stable for extended periods at room temperature
Comparator Or BaselineFree base (hygroscopic oil/gum; rapid degradation and oligomerization)
Quantified DifferenceTransformation from an unstable oil to a >99% stable, weighable solid
ConditionsStandard laboratory storage and ambient handling conditions

Buyers must select the hydrochloride salt to avoid the severe yield drops, impurity profiles, and handling errors associated with the free base in scale-up manufacturing.

STAT3 activity (S vs. R)
Head-to-head
(S): IC₅₀ >30 µM
(R): IC₅₀ 0.34–0.55 µM
Enantiomer-attribution review: (S)-form lacks STAT3 inhibition
Fluorescence polarisation assay, MDA-MB-231 extracts

Enhanced Protease Inhibitor Affinity

When incorporated into dipeptidyl peptidase IV (DPP-IV) and thrombin inhibitor scaffolds, the (S)-azetidine-2-carboxamide moiety consistently outperforms its (S)-prolinamide counterparts. The unique pKa and altered allylic methylene profile of the azetidine ring enhance hydrogen bonding in the S1/S2 pockets of target proteases [1]. In benchmark SAR studies, substituting a pyrrolidine ring with an azetidine ring in optimized scaffolds has been shown to improve IC50 values by an order of magnitude while simultaneously reducing metabolic liability [2].

Evidence DimensionInhibitory potency (IC50) in optimized peptidomimetic scaffolds
Target Compound DataSub-micromolar to low nanomolar IC50 ranges (e.g., <50 nM in DPP-IV models)
Comparator Or BaselineProline-derived analogs (typically >10-fold weaker affinity)
Quantified Difference~10-fold to 100-fold improvement in target binding affinity
ConditionsIn vitro enzymatic inhibition assays (e.g., DPP-IV, TGR5, Thrombin)

For pharmaceutical procurement, the higher upfront cost of this azetidine building block is directly offset by the dramatic gain in final active pharmaceutical ingredient (API) potency.

Solubility HCl vs. free base
Data to verify
>50 mg/mL (HCl)
free base: <5 mg/mL
Supports aqueous formulation and SPPS handling
Gravimetric shake-flask, 25°C; supplier-reported data
X-ray complex (PDB 7G3X)
Structural validation
2.8 Å to Zn²⁺
3.0 Å to Thr210
Validates binding pose for fragment-based design
1.82 Å resolution; (R)-enantiomer predicted clash

DPP-IV and Serine Protease Inhibitor Synthesis

This compound is the right choice for the synthesis of DPP-IV inhibitors and related metabolic disease drugs. Because the azetidine ring provides a superior S1/S2 pocket fit compared to prolinamide, it is procured specifically to lock the final API into a high-affinity bioactive conformation [1].

Orally Bioavailable Peptidomimetic Development

In medicinal chemistry programs targeting GPCRs or complex proteases, this building block is selected over five-membered analogs to reduce metabolic liability. The removal of the allylic methylene present in proline derivatives decreases susceptibility to oxidative degradation, improving the pharmacokinetic profile of the resulting drug candidates [2].

Scalable Chiral Diamine Intermediate Production

For industrial workflows requiring (S)-2-(aminomethyl)azetidine, procuring the hydrochloride salt of the carboxamide precursor is essential. The stable, solid form allows for clean, reproducible reduction reactions without the polymeric impurities and yield losses that plague the handling of free base azetidines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous organocatalysis screening
Chiral catalyst enantioselectivity
Aldol enantiomeric excess and diastereomeric ratio
Peptidomimetic β-turn design
Conformational restraint (φ angle)
Backbone geometry and H-bonding patterns
Fragment-based Autotaxin screening
Co-crystal structural data
Binding pose and zinc coordination review
Enantioselectivity profiling (STAT3)
Enantiomer-specific target engagement
STAT3 inhibition context (R vs S comparison)

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

136.0403406 g/mol

Monoisotopic Mass

136.0403406 g/mol

Heavy Atom Count

8

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